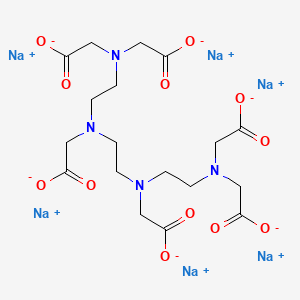

Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt

CAS No.:

Cat. No.: VC17391704

Molecular Formula: C18H24N4Na6O12

Molecular Weight: 626.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N4Na6O12 |

|---|---|

| Molecular Weight | 626.3 g/mol |

| IUPAC Name | hexasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl]amino]acetate |

| Standard InChI | InChI=1S/C18H30N4O12.6Na/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;;/q;6*+1/p-6 |

| Standard InChI Key | XLHKARPAGGKRFC-UHFFFAOYSA-H |

| Canonical SMILES | C(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Introduction

Triethylenetetramine-N,N,N,N,N,N-hexaacetic acid hexasodium salt, also known as Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid hexasodium salt, is a complex chemical compound derived from triethylenetetraminehexaacetic acid. This compound is notable for its chelating properties, making it useful in various chemical applications.

Synthesis

The synthesis of Triethylenetetramine-N,N,N,N,N,N-hexaacetic acid hexasodium salt typically involves the reaction of triethylenetetraminehexaacetic acid with sodium hydroxide to form the hexasodium salt. This process enhances the compound's solubility and stability in aqueous solutions.

Applications

-

Chelation: The compound is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is beneficial in various industrial and analytical applications.

-

Analytical Chemistry: It can be used in complexometric titrations for determining metal ion concentrations.

-

Biological Applications: Chelating agents like this compound are explored for their potential in removing heavy metals from biological systems.

Research Findings

Research on this compound is often focused on its chelating capabilities and its potential applications in environmental remediation and analytical chemistry. The hexasodium salt form is particularly useful due to its enhanced solubility in water, making it more versatile for aqueous-based applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume